Head-to-Head Antibacterial Potency Ranking Among 30 Trifluoromethyl Ketones
In a panel of 30 structurally related trifluoromethyl ketones tested against Gram-positive bacteria, compound 18 (target) emerged as the most potent antibacterial entity, alongside only two other active analogs—4,4,4-trifluoro-1-phenyl-1,3-butanedione (compound 10) and 1,1,1-trifluoro-3-(4,5-dimethyloxazol-2-yl)-2-propanone (compound 11)—while all remaining 27 TFMKs were inactive at 2 mg/mL in agar diffusion assays [1].
| Evidence Dimension | Antibacterial activity (agar diffusion screening at 2 mg/mL) |
|---|---|
| Target Compound Data | Active (potent antibacterial against B. megaterium and C. michiganese; also active against yeast) |
| Comparator Or Baseline | 27 of 30 TFMKs (compounds 1–9, 12–17, 19–30) were inactive at 2 mg/mL; only compounds 10 and 11 showed comparable potency |
| Quantified Difference | Target compound active; >90% of the 30-compound library inactive, establishing a selectivity window of approximately 27:3 |
| Conditions | Agar diffusion method against Bacillus megaterium, Corynebacterium michiganese; panel screened at 2 mg/mL |
Why This Matters
Procurement of a TFMK other than the three active hits is likely to yield an inactive compound, making compound 18 one of only three validated choices for Gram-positive antibacterial research within this chemotype.
- [1] Kawase, M., Motohashi, N., Sakagami, H., Kanamoto, T., Nakashima, H., Ferenczy, L., ... & Molnár, J. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents, 18(2), 161-165. View Source
